4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. Its molecular formula is C18H20N2O2S, and it is known for its potential use in catalyst development, organic synthesis, and material science investigations.
Preparation Methods
The synthesis of 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This method can be performed without solvents at room temperature or with stirring at elevated temperatures. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis and catalyst development due to its unique structure and reactivity.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical research.
Medicine: Researchers explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in material science investigations, contributing to the development of new materials with desirable properties.
Mechanism of Action
The mechanism by which 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be compared with other cyanoacetamide derivatives, which are known for their versatility in heterocyclic synthesis and biological activities . Similar compounds include:
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-5-10-22-15-8-6-14(7-9-15)17(21)20-18-16(11-19)12(2)13(3)23-18/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJLNDHQAZMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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